molecular formula C9H11Cl B7819253 1-Chloro-3-propylbenzene CAS No. 57430-24-7

1-Chloro-3-propylbenzene

Cat. No.: B7819253
CAS No.: 57430-24-7
M. Wt: 154.63 g/mol
InChI Key: AVBDQUQDFWSKSV-UHFFFAOYSA-N
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Description

1-Chloro-3-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Chloro-3-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

      Reactants: Benzene, 1-chloropropane

      Catalyst: Aluminum chloride (AlCl3)

      Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures

      :

      Reaction: C6H6+CH3CH2CH2ClAlCl3C6H5CH2CH2CH3+HCl\text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_3 + \text{HCl} C6​H6​+CH3​CH2​CH2​ClAlCl3​​C6​H5​CH2​CH2​CH3​+HCl

Another method involves the Friedel-Crafts acylation followed by reduction. This two-step process includes:

  • Friedel-Crafts Acylation

      Reactants: Benzene, propionyl chloride

      Conditions: Anhydrous conditions

      :

      Reaction: C6H6+CH3CH2COClAlCl3C6H5COCH2CH3+HCl\text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 + \text{HCl} C6​H6​+CH3​CH2​COClAlCl3​​C6​H5​COCH2​CH3​+HCl

  • Reduction

      Reactants: 1-Phenyl-1-propanone

      Catalyst: Hydrogen (H2), Palladium on carbon (Pd/C)

      Conditions: High pressure and temperature

      :

      Reaction: C6H5COCH2CH3+H2Pd/CC6H5CH2CH2CH3\text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_3 C6​H5​COCH2​CH3​+H2​Pd/C​C6​H5​CH2​CH2​CH3​

Chemical Reactions Analysis

1-Chloro-3-propylbenzene undergoes various chemical reactions, including:

  • Electrophilic Aromatic Substitution

      Reactions: Nitration, sulfonation, halogenation

      Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation; bromine (Br2) and iron(III) bromide (FeBr3) for bromination

      Products: 1-Chloro-3-propyl-4-nitrobenzene, 1-Chloro-3-propylbenzenesulfonic acid, 1-Chloro-3-propyl-4-bromobenzene

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

      Products: Carboxylic acids, ketones

  • Reduction

      Reagents: Hydrogen (H2), Palladium on carbon (Pd/C)

      Products: Alkanes

Scientific Research Applications

1-Chloro-3-propylbenzene is used in various scientific research applications, including:

  • Chemistry

      Synthesis of Polysubstituted Benzenes: Used as an intermediate in the synthesis of more complex aromatic compounds.

      Study of Reaction Mechanisms: Used to study electrophilic aromatic substitution and other reaction mechanisms.

  • Biology

      Biochemical Studies: Used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.

  • Medicine

      Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.

  • Industry

      Production of Specialty Chemicals: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-propylbenzene in electrophilic aromatic substitution involves the following steps:

  • Formation of the Arenium Ion

    • The aromatic ring attacks the electrophile, forming a positively charged arenium ion intermediate.
  • Deprotonation

    • The arenium ion loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product.

Comparison with Similar Compounds

1-Chloro-3-propylbenzene can be compared with other similar compounds, such as:

  • 1-Chloro-2-propylbenzene

    • Similar structure but with the propyl group at the second position.
    • Different reactivity and physical properties due to the position of the substituents.
  • 1-Chloro-4-propylbenzene

    • Similar structure but with the propyl group at the fourth position.
    • Different reactivity and physical properties due to the position of the substituents.
  • 1-Bromo-3-propylbenzene

    • Similar structure but with a bromine atom instead of chlorine.
    • Different reactivity due to the different halogen atom.
  • 1-Chloro-3-methylbenzene

    • Similar structure but with a methyl group instead of a propyl group.
    • Different reactivity and physical properties due to the different alkyl group.

Properties

IUPAC Name

1-chloro-3-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBDQUQDFWSKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433086
Record name 1-chloro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57430-24-7
Record name 1-chloro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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